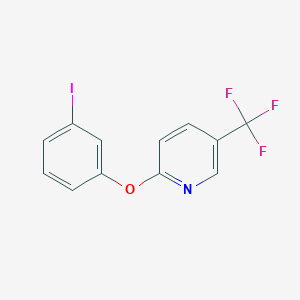

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(3-iodophenoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3INO/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJGAVOFWXBKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodophenol and 5-(trifluoromethyl)pyridine.

Formation of Phenoxy Group: The 3-iodophenol undergoes a nucleophilic substitution reaction with a suitable base to form the phenoxy group.

Coupling Reaction: The phenoxy group is then coupled with 5-(trifluoromethyl)pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under specific reaction conditions (e.g., temperature, solvent, and catalyst concentration).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced products.

Substitution: The iodine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Variations: Aryloxy vs. Aryl Groups

Table 1: Comparison of Aryl-Substituted 5-(Trifluoromethyl)pyridines

Key Observations :

- Synthetic Accessibility: Bromophenoxy derivatives (e.g., compound 28) achieve near-quantitative yields (99%) under transition-metal-free conditions, suggesting efficient coupling methodologies . In contrast, bulkier substituents like pyrazole (compound 6g) result in lower yields (47%) due to steric hindrance .

- Applications: Bromophenoxy and iodophenoxy derivatives are often intermediates for boronate coupling (e.g., compound 29 in ) or herbicidal agents , while pyrazole-substituted analogs target enzymatic inhibition .

Halogen Effects: Iodo vs. Bromo vs. Chloro Derivatives

Table 2: Halogen-Substituted Trifluoromethylpyridines

Key Observations :

- Reactivity: Iodine’s polarizability and weaker C–I bond make it superior for cross-coupling reactions compared to bromine or chlorine . For example, 2-iodo-5-trifluoromethylpyridine is a common starting material for phenoxy derivatives .

- Stability : Chlorine-substituted derivatives (e.g., 2-chloro-5-trifluoromethylpyridine) are preferred in herbicides due to their stability under environmental conditions .

Electronic and Spectroscopic Effects

The trifluoromethyl group induces significant electron withdrawal, deshielding adjacent protons in NMR spectra. For example:

- In 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine (compound 28), the pyridine proton at δ 8.43 ppm (td, J = 1.69 Hz) reflects resonance shifts due to the electron-deficient ring .

- Tolyl-substituted analogs (e.g., 3oa) show upfield shifts for methyl groups (δ ~2.4 ppm in $^1$H NMR), contrasting with iodophenoxy derivatives, where iodine’s inductive effect may further deshield nearby protons .

Biological Activity

2-(3-Iodophenoxy)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of iodine and trifluoromethyl groups, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFI\O

- Molecular Weight : Approximately 319.07 g/mol

This compound's unique properties stem from its halogen substitutions, which can significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar trifluoromethyl pyridine derivatives possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 2 to 20 µg/mL .

Anti-Thrombolytic Activity

In a comparative study on pyridine derivatives, it was noted that certain compounds exhibited notable anti-thrombolytic activity. For example, one derivative showed an anti-thrombolytic percentage of 31.61%, indicating that structural modifications significantly impact biological efficacy .

Insecticidal Activity

A series of trifluoromethyl pyridine derivatives were synthesized and tested for insecticidal properties. These compounds demonstrated effective insecticidal activity against pests such as Mythimna separata and Plutella xylostella, with some exhibiting up to 100% efficacy at concentrations of 500 mg/L .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several pyridine derivatives and evaluated their biological activities. Among these, this compound was included in assays that measured anti-inflammatory and anti-thrombolytic activities. The results indicated varying degrees of effectiveness, suggesting that further optimization could enhance its therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on a series of pyridine derivatives to elucidate the impact of different substituents on biological activity. It was found that the introduction of halogen groups significantly influenced both the binding affinity to target enzymes and the overall biological efficacy .

Data Tables

| Compound | Activity | Efficacy (%) | MIC (µg/mL) |

|---|---|---|---|

| 2-(3-Iodo...) | Anti-thrombolytic | 31.61 | - |

| Trifluoro... | Insecticidal | 100 (at 500 mg/L) | - |

| Similar Derivative | Antimicrobial against MRSA | - | 2-20 |

Q & A

Q. What role does this compound play in medicinal chemistry target identification?

- Methodological Answer : It acts as a bioisostere for carboxylate groups in kinase inhibitors. The phenoxy group mimics ATP-binding motifs, while -CF3 enhances metabolic stability. In vitro assays (e.g., IC50 measurements) validate potency against DHODH (dihydroorotate dehydrogenase), a target for autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.